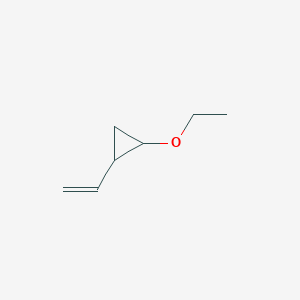

1-Ethoxy-2-ethenylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-ethoxycyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCOGEQTTXAQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethoxy 2 Ethenylcyclopropane and Its Derivatives

Catalytic Cyclopropanation Strategies

Catalytic methods offer efficient and often stereoselective routes to cyclopropane (B1198618) rings by reacting an alkene with a carbene precursor, mediated by a transition metal catalyst.

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with a wide range of alkenes. wikipedia.org The synthesis of ethoxy-substituted cyclopropanes can be achieved by reacting an appropriate diazo compound with an enol ether, such as ethyl vinyl ether.

For instance, the treatment of a diazo ketone with a catalytic amount of rhodium(II) acetate (B1210297) in the presence of ethyl vinyl ether can produce the corresponding cyclopropane derivative with high efficiency and selectivity. mdpi.com In one study, a diazo ketone was reacted with ethyl vinyl ether using rhodium(II) acetate as the catalyst at 25°C, affording the cyclopropane product in a 90% chemical yield and with greater than 95% isomeric purity. mdpi.com This method demonstrates the high level of control achievable with rhodium catalysis in forming the cyclopropane ring. However, it is noted that with donor-acceptor substituted systems, the initially formed cyclopropylketone can be prone to spontaneous rearrangement to form dihydrofurans. cdnsciencepub.com The stability of the target 1-ethoxy-2-ethenylcyclopropane derivative depends on the specific substituents present.

| Catalyst | Diazo Precursor | Alkene | Product | Yield | Reference |

| Rhodium(II) acetate | Diazo ketone (34) | Ethyl vinyl ether | Cyclopropane (37) | 90% | mdpi.com |

Table 1: Representative Rhodium(II)-Catalyzed Cyclopropanation.

Palladium complexes are also known to catalyze cyclopropanation reactions, although they are more frequently employed in the subsequent ring-opening and cycloaddition reactions of vinylcyclopropanes. bohrium.comnih.govacs.orgpku.edu.cn The mechanism of palladium-catalyzed cyclopropanation can proceed through different pathways depending on the palladium source and reactants.

Theoretical studies on the reaction of ethene with diazomethane (B1218177) catalyzed by Pd(0) complexes have shown that this transformation is kinetically feasible. nih.gov The proposed catalytic cycle involves the formation of a palladium-carbene complex, (η2-C2H4)Pd=CH2, which can then undergo intramolecular rearrangement and reductive elimination to furnish the cyclopropane product. nih.gov While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the principles can be extended. A potential route would involve the palladium-catalyzed reaction of diazomethane or a derivative with 1-ethoxybuta-1,3-diene. However, controlling the regioselectivity to favor cyclopropanation of the enol ether double bond over the terminal vinyl group would be a significant challenge.

The Simmons-Smith reaction is a cornerstone of cyclopropanation, traditionally involving an organozinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, preserving the geometry of the starting alkene in the cyclopropane product. wikipedia.org For the synthesis of cyclopropyl (B3062369) ethers, this reaction can be applied to enol ethers.

Modern variants have improved the scope and efficiency of the Simmons-Smith reaction. The Furukawa modification, which uses diethylzinc (B1219324) (ZnEt2) in place of the zinc-copper couple, generates the active carbenoid more reliably. wikipedia.org Other developments include zinc-catalyzed methods that use aryldiazomethanes to generate zinc carbenoids catalytically, allowing for the diastereoselective cyclopropanation of various alkenes, including allylic ethers. organic-chemistry.org These improved methods can tolerate a range of functional groups and provide access to 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity. organic-chemistry.orgresearchgate.netnih.gov The synthesis of this compound could thus be envisioned via a diastereoselective Simmons-Smith cyclopropanation of (E/Z)-1-ethoxybuta-1,3-diene, where the directing effect of the ethoxy group would influence the stereochemical outcome.

| Reagent System | Substrate | Key Features | Product Type | Reference |

| CH₂I₂/Zn(Cu) | Alkenes | Classic method, stereospecific | Cyclopropane | wikipedia.org |

| CH₂I₂/Et₂Zn | Alkenes | Furukawa modification, more reliable | Cyclopropane | wikipedia.org |

| Aryldiazomethane/ZnX₂ | Allylic ethers | Catalytic, diastereoselective | 1,2,3-Trisubstituted cyclopropanes | organic-chemistry.org |

Table 2: Variants of the Simmons-Smith Reaction.

Nucleophilic Addition and Substitution Pathways to Vinylcyclopropyl Ethers

Alternative strategies to catalytic cyclopropanation involve the formation of the ether linkage via nucleophilic reactions on a pre-formed cyclopropane ring.

A direct and classical approach to ether synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comnumberanalytics.com This method can be adapted to prepare this compound. The synthesis would proceed in two stages: first, the preparation of a 1-halo-2-vinylcyclopropane, and second, the nucleophilic substitution of the halide with sodium ethoxide.

The success of this pathway hinges on the ability to synthesize the halocyclopropane precursor and the efficiency of the subsequent substitution reaction, which can be competitive with elimination reactions, particularly with sterically hindered or conformationally restricted substrates like cyclopropanes. libretexts.org The reaction requires a strong base to form the alkoxide, and conditions must be carefully controlled to favor substitution over elimination.

| Substrate | Reagent | Reaction Type | Product | Key Consideration | Reference |

| 1-Halo-2-vinylcyclopropane | Sodium ethoxide | Williamson ether synthesis (SN2) | This compound | Competition from elimination reaction | masterorganicchemistry.com, numberanalytics.com |

Table 3: Nucleophilic Substitution Approach.

Cyclopropanone (B1606653) hemiacetals are versatile intermediates in the synthesis of substituted cyclopropane derivatives. orgsyn.org Cyclopropanone ethyl hemiacetal, which can be prepared from ethyl 3-chloropropanoate, serves as a stable equivalent of the highly labile cyclopropanone. orgsyn.org

This hemiacetal readily undergoes nucleophilic addition with organometallic reagents. For the synthesis of the target structure, the addition of a vinyl nucleophile, such as vinylmagnesium bromide, to cyclopropanone ethyl hemiacetal would yield 1-ethoxy-1-hydroxy-2-vinylcyclopropane. This intermediate cyclopropanol (B106826) could then be deoxygenated through various methods to afford this compound. This pathway allows for the introduction of the vinyl group onto the pre-formed ethoxy-substituted cyclopropane core.

| Substrate | Nucleophile | Intermediate Product | Final Product | Key Step | Reference |

| Cyclopropanone ethyl hemiacetal | Vinylmagnesium bromide | 1-Ethoxy-1-hydroxy-2-vinylcyclopropane | This compound | Nucleophilic addition followed by deoxygenation | orgsyn.org |

Table 4: Synthesis via Cyclopropanone Hemiacetal.

Rearrangement-Driven Syntheses of Vinylcyclopropyl Ethers

Rearrangement reactions provide powerful and often elegant pathways to complex molecular architectures from simpler starting materials. In the context of vinylcyclopropyl ether synthesis, several strategies leveraging rearrangements have been developed.

Anion Relay Cyclization Strategies

Anion Relay Chemistry (ARC) has emerged as a potent strategy for the construction of complex molecules by controlling the migration of a negative charge within a molecule. researchgate.netku.edu This approach can facilitate the formation of multiple bonds in a single operation with high stereocontrol. researchgate.net

A notable application of ARC in the synthesis of vinylcyclopropanes involves a one-pot sequence combining a Tsuji-Trost allylation, a retro-Claisen condensation, and a subsequent intramolecular Tsuji-Trost cyclopropanation. acs.orgnih.gov In this method, a vinyl epoxide reacts with an acyl-containing nucleophile in a palladium-catalyzed Tsuji-Trost allylation to form an allylic alcohol. acs.orgresearchgate.netnih.gov The subsequent retro-Claisen condensation, often catalyzed by a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), generates a reactive carbanion. acs.org This anion then participates in an intramolecular palladium-catalyzed cyclopropanation to yield the desired vinylcyclopropane (B126155). acs.orgresearchgate.netnih.gov This process represents a type of through-space anion relay. acs.orgresearchgate.net

The reaction sequence can be summarized as follows:

Tsuji-Trost Allylation: A vinyl epoxide reacts with a nucleophile (e.g., an acylnitrile) in the presence of a palladium catalyst.

Anion Relay Activation: The resulting allylic alcohol undergoes a base-catalyzed retro-Claisen reaction, which relays the negative charge. acs.org

Intramolecular Cyclopropanation: The generated carbanion attacks the allylic system intramolecularly, again catalyzed by palladium, to form the cyclopropane ring. acs.org

This methodology has been shown to tolerate various functional groups, including aryl bromides and chlorides. acs.org The diastereoselectivity of the cyclization often favors the cis arrangement of the vinyl group and the substituent derived from the nucleophile, which is attributed to the thermodynamic stability of this isomer. acs.org

| Nucleophile | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Phenylacetonitrile | 80:20 | 72 |

| p-Tolylacetonitrile | 80:20 | 75 |

| p-Chlorophenylacetonitrile | 80:20 | 70 |

| p-Bromophenylacetonitrile | 80:20 | 68 |

| o-Tolylacetonitrile | 76:24 | 55 |

Table 1: Diastereoselectivity and yields for the synthesis of various vinylcyclopropanes via anion relay cyclization. acs.org

Cyclization of Vinyl Epoxides and Acyl Nucleophiles

The reaction between vinyl epoxides and acyl nucleophiles is a cornerstone of the anion relay strategy discussed above, but it also represents a broader class of reactions for synthesizing functionalized cyclopropanes. researchgate.netnih.gov The initial step, a palladium-catalyzed allylation of a carbon nucleophile with a vinyl epoxide, generates a nascent allylic alcohol. ku.edu This intermediate is pivotal for the subsequent cyclization.

The efficiency and outcome of the cyclization are influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of acyl-stabilized nucleophiles is key to enabling the retro-Claisen activation step. core.ac.uk The palladium catalyst plays a dual role, first in the initial allylation and then in the final cyclopropanation. acs.org This one-pot procedure is operationally simple and provides access to synthetically useful vinylcyclopropanes under mild conditions. acs.orgnih.gov

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the cyclopropane ring is crucial for its application in the synthesis of complex molecules and chiral compounds. Various methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the formation of this compound and its analogs.

Diastereoselective Approaches

Diastereoselective synthesis of vinylcyclopropanes can be achieved through several methods, including the use of chiral auxiliaries, substrate-directed reactions, and catalyst control. chemrxiv.orgnih.govrsc.org

One effective strategy involves the cyclopropanation of chiral allylic alcohols or their derivatives. The hydroxyl group can direct the cyclopropanating reagent to one face of the double bond, leading to high diastereoselectivity. unl.ptwiley-vch.de For example, the Simmons-Smith cyclopropanation of acyclic (Z)-allylic alcohols often proceeds with high syn-selectivity. wiley-vch.de The choice of the cyclopropanating reagent is also critical; for instance, the Furukawa reagent (Et₂Zn, CH₂I₂) is often preferred for less nucleophilic alkenes. unl.pt

In the context of the anion relay cyclization mentioned earlier, the diastereoselectivity is influenced by the thermodynamics of the final ring-closing step, often favoring the more stable cis-isomer. acs.org Additionally, rhodium-catalyzed cyclopropanation of vinyl ethers with diazoacetates can exhibit high diastereoselectivity, which is dependent on the catalyst and the silyl (B83357) group in silyl vinyl ethers. researchgate.net

Another approach involves the formal coupling of carbon pronucleophiles with unactivated alkenes, which has been shown to proceed with high diastereoselectivity for the synthesis of nitrile-substituted cyclopropanes. nih.gov

| Alkene Substrate | Cyclopropanating Reagent | Diastereomeric Ratio |

| (Z)-Allylic alcohol | Zn-Cu, CH₂I₂ | >200:1 (syn:anti) |

| (E)-Allylic alcohol | Zn-Cu, CH₂I₂ | <2:1 (syn:anti) |

| Chiral α,β-unsaturated amide | Sulfur ylide | >99.5% de |

| Aryl vinyl ether | Rh₂(S-DOSP)₄, Aryldiazoacetate | Varies with substrate |

Table 2: Examples of diastereoselective cyclopropanation reactions. chemrxiv.orgwiley-vch.deresearchgate.net

Enantioselective Methodologies

The enantioselective synthesis of cyclopropanes is a well-established field, with transition-metal catalyzed cyclopropanation of olefins with diazoacetates being a prominent method. acs.org Catalysts based on rhodium, ruthenium, copper, and cobalt have been successfully employed. acs.org

For the synthesis of optically active vinylcyclopropyl ethers, several enantioselective methods are available. One-pot procedures starting from achiral precursors can generate cyclopropyl alcohols with high enantiomeric and diastereomeric excess. nih.gov For instance, the enantioselective addition of a vinylzinc reagent to an aldehyde, followed by in situ alkoxide-directed cyclopropanation, yields syn-vinylcyclopropyl alcohols with excellent stereocontrol. nih.gov

Organocatalysis also offers powerful tools for enantioselective cyclopropanation. princeton.edu Chiral iminium catalysts, for example, can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides to form enantioenriched cyclopropanes. princeton.edu

A novel approach combines the use of chiral auxiliaries with substrate-directed reactions in a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol cleavage to produce chiral cyclopropane-carboxaldehydes with high enantiomeric excess. rsc.org

Chiral Auxiliaries and Catalysts in Cyclopropane Formation

The use of chiral auxiliaries attached to the substrate is a classic strategy for asymmetric synthesis. rsc.orgnih.gov The auxiliary guides the incoming reagent to a specific face of the molecule, inducing stereoselectivity. nih.gov For example, chiral camphorpyrazolidinone can be used as a chiral auxiliary on an α,β-unsaturated amide to direct the cyclopropanation by a sulfur ylide, achieving high diastereoselectivity. chemrxiv.org Similarly, Evans' chiral auxiliaries have found wide application in various asymmetric transformations, including cyclopropanations. nih.gov

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis. A wide array of chiral catalysts has been developed for cyclopropanation reactions. nih.govrsc.orgresearchgate.net

Ruthenium-Pheox Catalysts: Chiral Ru(II)-Pheox complexes are effective for the asymmetric cyclopropanation of a broad range of olefins with diazoacetates, producing optically active cyclopropanes. acs.org These catalysts are robust and can often be recycled. acs.org

Diruthenium Tetracarboxylate Catalysts: Bowl-shaped chiral diruthenium(II,III) tetracarboxylates have been used for enantioselective cyclopropanations with aryldiazoacetates, achieving up to 94% ee. nih.gov

Chiral Iron Porphyrin Catalysts: Earth-abundant and biocompatible iron catalysts, such as chiral iron porphyrins, can catalyze highly enantioselective cyclopropanation of arylalkenes with in situ generated diazoacetonitrile, with yields up to 99% and ee up to 98%. rsc.org

Chiral Pyridine Catalysts: Chiral 4-MeO-Pyridine (MOPY) catalysts have been developed for the enantioselective cyclopropanation of electron-deficient olefins with α-bromoketones, achieving high enantioselectivities. researchgate.net

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Ru(II)-Pheox | Olefins + Diazoacetates | High |

| Ru₂(S-TPPTTL)₄ | Styrene + Aryldiazoacetate | up to 94% |

| (+)-D₄-(por)FeCl | Arylalkenes + Diazoacetonitrile | up to 98% |

| Chiral MOPY | Electron-deficient olefins + α-bromoketones | up to 91:9 er |

Table 3: Performance of various chiral catalysts in enantioselective cyclopropanation. acs.orgnih.govrsc.orgresearchgate.net

1,2-Chirality Transfer Processes

The synthesis of enantiomerically enriched cyclopropane derivatives, including structures related to this compound, can be achieved through 1,2-chirality transfer processes. This strategy offers a novel approach to stereoselective synthesis by transferring chirality from a pre-existing stereocenter to the newly formed cyclopropane ring.

A notable example of a 1,2-chirality transfer approach involves the photochemical excitation of a carbonyl group. nih.gov In this process, the hyperconjugative interaction between an electronically excited carbonyl group and the sigma-antibonding (σ*) orbital of an adjacent carbon-halogen (C-X) bond influences the conformational preference in the transition state. nih.gov This initial stereochemical bias dictates the differentiation between two diastereotopic methylene (B1212753) groups. The chirality transfer is finalized by a subsequent elimination of HX, which removes the original stereogenic center, leaving a stereochemically defined cyclopropane. nih.gov

Research has demonstrated that the efficiency of this chirality transfer is temperature-dependent. The interplay of enthalpic and entropic factors can lead to the existence of an inversion temperature, above which the stereoselectivity of the reaction is reversed. nih.gov By carefully controlling the temperature, chirality transfer efficiencies of up to 83% have been achieved. nih.gov The absolute configuration of the resulting cyclopropane products has been determined using a combination of Vibrational Circular Dichroism (VCD) spectroscopy and Density Functional Theory (DFT) calculations. nih.gov

Another significant advancement in achieving chirality transfer is through the use of chiral catalysts in cyclopropanation reactions. While not a direct intramolecular transfer from a substrate's stereocenter, the principle of transferring chiral information to the product is central. For instance, intramolecular chirality transfer has been effectively demonstrated in the [2+2] cycloaddition of enantiomerically enriched allenoates and alkenes, where a chiral catalyst was crucial for high diastereoselectivity. escholarship.org This highlights the potential of catalyst-controlled chirality transfer in related cyclopropanation reactions.

In the context of Simmons-Smith type reactions, the use of chiral ligands can direct the stereochemical outcome of the cyclopropanation. mdpi.comwiley-vch.de For example, chiral aziridine-phosphines have been employed as ligands in the asymmetric Simmons-Smith cyclopropanation of allylic alcohols. mdpi.com These reactions, utilizing diethylzinc and diiodomethane, can produce cyclopropyl systems with high enantioselectivity (up to 90% ee) and diastereoselectivity. mdpi.com The chiral ligand coordinates to the zinc carbenoid, creating a chiral environment that directs the addition to one face of the alkene.

Similarly, cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors represent another method where chirality is transferred from a chiral ligand to the cyclopropane product. dicp.ac.cn This process is proposed to involve a cationic carbenoid species, and high levels of enantioselectivity are observed for various alkene substrates. dicp.ac.cn

The following table summarizes key aspects of different chirality transfer approaches relevant to the synthesis of chiral cyclopropanes.

| Methodology | Chirality Source | Key Reagents/Catalysts | Chirality Transfer Efficiency (ee/dr) | Reference |

| Photochemical 1,2-Chirality Transfer | Substrate Stereocenter | Carbonyl compound with C-X bond | Up to 83% | nih.gov |

| Asymmetric Simmons-Smith Cyclopropanation | Chiral Ligand | Diethylzinc, Diiodomethane, Chiral Aziridine-Phosphine | Up to 90% ee, 15:1 dr | mdpi.com |

| Cobalt-Catalyzed Asymmetric Cyclopropanation | Chiral Ligand | gem-dichloroalkanes, Cobalt catalyst | High enantioselectivity | dicp.ac.cn |

| Intramolecular Allenoate-Alkene [2+2] Cycloaddition | Chiral Catalyst/Substrate | Chiral Thiourea Catalyst, EtAlCl₂ | 90:10 er | escholarship.org |

These methodologies underscore the versatility of chirality transfer processes in accessing stereochemically defined cyclopropane structures. While direct application to this compound may require substrate-specific adaptation, the principles established provide a robust framework for its enantioselective synthesis.

Mechanistic Elucidation and Reactivity Profile of 1 Ethoxy 2 Ethenylcyclopropane

Vinylcyclopropane-to-Cyclopentene Rearrangement (VCPR) of 1-Ethoxy-2-ethenylcyclopropane

The thermal rearrangement of vinylcyclopropane (B126155) and its derivatives to cyclopentenes has been a subject of extensive study since its discovery. organicreactions.orgrsc.org The reaction typically requires high temperatures, but the introduction of certain substituents can significantly alter the reaction conditions and outcomes. nih.gov

Detailed Investigations of Thermal Rearrangement Mechanisms

The mechanism of the VCPR has been a topic of considerable debate, with evidence pointing towards both concerted and stepwise pathways. wikipedia.org For this compound, the mechanistic landscape is similarly complex, involving nuanced considerations beyond simple pericyclic descriptions.

While a concerted, pericyclic mechanism is appealing due to orbital symmetry considerations, experimental and computational studies on substituted vinylcyclopropanes, including those with alkoxy groups, have provided evidence that challenges a purely concerted pathway. wikipedia.orgacs.org The observation of multiple stereoisomeric products and the occurrence of competing side reactions suggest that the rearrangement is not a simple, single-step process. wikipedia.org The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol, which is consistent with a rate-limiting cleavage of a cyclopropyl (B3062369) carbon-carbon bond. wikipedia.org However, the distribution of products often points towards a more complex, stepwise mechanism. wikipedia.org

Kinetic data and secondary kinetic isotope effects have been used to argue for a concerted mechanism, but the stereochemical outcomes often suggest otherwise. wikipedia.org Theoretical calculations have also been employed to investigate the potential energy surface of the rearrangement. acs.orgacs.org These studies often reveal a complex landscape with multiple possible pathways and intermediates, making a single, universally applicable mechanism unlikely. acs.org

A significant body of evidence supports the involvement of diradical intermediates in the VCPR of many substrates, including those with alkoxy substituents. wikipedia.orgstrath.ac.uk The thermal cleavage of the cyclopropane (B1198618) ring is proposed to generate a diradical intermediate, which can then undergo cyclization to form the cyclopentene (B43876) ring. nih.gov This stepwise mechanism, proceeding through conformationally flexible but not fully equilibrated diradicals, can account for the observed scrambling of stereochemistry. researchgate.net

Computational studies have shown that diradical species are indeed involved in the rearrangement and are responsible for the stereochemical scrambling. acs.org The formation of these intermediates allows for competing stereoisomerization pathways, leading to a mixture of products. acs.org The relative energies of these diradical intermediates and the transition states connecting them determine the final product distribution. acs.org For the parent vinylcyclopropane, geometric isomerization of the starting material is observed to be significantly faster than the rearrangement to cyclopentene, further supporting the presence of intermediates that can revert to the starting material with altered stereochemistry. acs.org

The stability of the diradical intermediate plays a crucial role in the reaction dynamics. Substituents that can stabilize the radical centers can lower the activation energy for the rearrangement and influence the lifetime of the intermediate. wikipedia.orgstrath.ac.uk This, in turn, affects the competition between ring closure to the cyclopentene product and other possible reactions of the diradical, such as re-closure to the cyclopropane starting material or fragmentation.

Substituent Effects on Reaction Kinetics and Stereoselectivity

Substituents on the vinylcyclopropane skeleton can have a profound impact on both the rate and the stereochemical outcome of the rearrangement. rsc.orgacs.orgacs.org The ethoxy group in this compound is a key feature that influences its reactivity.

The presence of an alkoxy group at the C1 position of the cyclopropane ring is known to accelerate the vinylcyclopropane rearrangement. wikipedia.orgacs.org This rate enhancement is attributed to the ability of the oxygen atom to stabilize the adjacent radical center in the diradical intermediate through resonance. dntb.gov.uaresearchgate.net This stabilization lowers the activation enthalpy of the reaction. dntb.gov.ua

Gas-phase kinetic studies have provided quantitative data on this accelerating effect. For instance, methoxy-substituted vinylcyclopropanes exhibit significantly faster rearrangement rates, allowing the reaction to proceed at lower temperatures compared to the unsubstituted parent compound. wikipedia.org The table below, derived from kinetic studies, illustrates the effect of substituents on the activation parameters of the VCPR.

| Substituent at C1 | Temperature Range (°C) | log(A/s⁻¹) | Ea (kcal/mol) |

| H | 325-500 | 13.5 | 49.6 |

| Methoxy (B1213986) | 220 | - | - |

| Ethoxy | - | - | - |

| Siloxy | >300 | - | - |

Data for H and Methoxy are from general observations on vinylcyclopropane rearrangements. wikipedia.org Data for Siloxy is from studies on siloxyvinylcyclopropanes. wikipedia.org Specific kinetic parameters for this compound under comparable conditions require further specific investigation.

The delocalization of the radical onto the oxygen atom of the alkoxy group not only lowers the energy of the transition state leading to the diradical but also influences the subsequent steps of the reaction.

The stereochemistry of the VCPR is complex and can proceed through four distinct pathways as defined by Woodward and Hoffmann: suprafacial-retention (sr), suprafacial-inversion (si), antarafacial-retention (ar), and antarafacial-inversion (ai). wikipedia.org While orbital symmetry rules predict certain pathways to be "allowed" and others "forbidden," the actual outcome is often a mixture, indicating that the reaction is not strictly governed by these rules. wikipedia.orgacs.org

The presence of substituents influences the stereochemical course of the rearrangement. wikipedia.org In many cases, the rearrangement of vinylcyclopropanes proceeds with a preference for the suprafacial-inversion (si) pathway. acs.orgacs.org However, significant amounts of products from other pathways are often observed, which is consistent with the involvement of diradical intermediates that can lose stereochemical information. wikipedia.orgnih.govacs.org

For substituted vinylcyclopropanes, the product distribution between the different stereochemical pathways is influenced by the nature and position of the substituents. wikipedia.org For example, in the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane, a related system, the reaction proceeds with approximately 79% suprafacial and 21% antarafacial stereochemistry. nih.govacs.org The ethoxy group in this compound is expected to influence the relative energies of the different diradical conformations and the transition states for their interconversion and cyclization, thereby affecting the final stereochemical outcome. However, specific stereochemical studies on this compound would be needed to definitively determine the product ratios for this particular substrate.

Ring-Opening Reactions of the Cyclopropane Moiety

The reactivity of this compound is largely dictated by the inherent strain of the three-membered ring, which is approximately 115 kJ mol⁻¹. rsc.org This strain energy provides a thermodynamic driving force for various ring-opening reactions. The presence of the ethoxy and ethenyl (vinyl) substituents significantly influences the regioselectivity and stereochemistry of these transformations by activating the cyclopropane ring. rsc.org The vinyl group, in particular, facilitates C-C bond cleavage by enabling coordination with transition metals and participating in conjugated systems upon ring opening. nih.govpku.edu.cn

Acid-Catalyzed Ring Expansions

Acid-catalyzed reactions of vinylcyclopropanes can lead to ring-expansion products, such as substituted cyclopentenes or dihydrofurans, through the formation of cationic intermediates. rsc.orgdigitellinc.com Both Brønsted and Lewis acids can promote these transformations. The activation of the cyclopropane ring often occurs through the attachment of electron-donating and electron-withdrawing groups in a vicinal or geminal arrangement, which polarizes the C-C bonds. rsc.org

In the presence of a Brønsted acid, protonation can occur on the vinyl group or the oxygen of the ethoxy group. Protonation of the vinyl group can lead to a cyclopropylcarbinyl cation, which is known to rearrange readily. Alternatively, subjecting fused vinylcyclopropanes to Brønsted acids can open the exocyclic cyclopropane bond, forming a charge-separated ion pair that subsequently cyclizes. digitellinc.com Lewis acids, such as ytterbium triflate (Yb(OTf)₃), are also effective in mediating the rearrangement of fused vinylcyclopropanes into cyclopentenes, often yielding a single diastereomer. digitellinc.com

A related transformation is the Cloke-Wilson rearrangement, where acid-catalyzed ring expansion of cyclopropyl ketones yields dihydrofurans. rsc.org While not a direct reaction of this compound, this illustrates a common acid-catalyzed pathway for functionalized cyclopropanes. For instance, the selective one-step transformation of a similar compound, trans-1-ethoxy-2-ethynylcyclopropane, with carboxylic acids is achieved using a binuclear ruthenium precatalyst, resulting in a formal 1,4-addition with cyclopropyl-ring opening to produce allene (B1206475) derivatives. researchgate.net

| Catalyst Type | Reagent Example | Product Type | Reference |

| Brønsted Acid | Pyridinium p-toluenesulfonate | Ring-opened alcohols/ethers | nih.gov |

| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Fused cyclopentenes | digitellinc.com |

| Transition Metal | [Ru(O₂CH)(CO)₂(PPh₃)]₂ | Functionalized allenes | researchgate.net |

Metal-Mediated C-C Bond Cleavage in Cycloaddition Reactions

Transition metals are widely used to catalyze cycloaddition reactions of vinylcyclopropanes (VCPs) by mediating the cleavage of a C-C bond within the strained ring. nih.gov The high strain energy of the cyclopropane ring (ca. 28 kcal/mol) makes this ring-opening process energetically favorable. nih.gov The vinyl group plays a crucial role by acting as a coordinating ligand that directs the transition metal catalyst to selectively cleave an adjacent C-C bond of the cyclopropane. nih.gov This oxidative addition of the metal into the C-C bond forms a metallacyclic intermediate, typically a π-allyl-metal complex, which is a key reactive species in subsequent transformations. nih.gov

Various transition metals, including palladium, nickel, rhodium, and iron, are effective catalysts. nih.gov

Palladium(0) catalysts are known to react with vinylcyclopropanes to form π-allyl intermediates, which can then undergo further reactions. nih.gov For example, bicyclopropylidene undergoes a Pd(0)-catalyzed [3+2] co-cyclization with electron-deficient alkenes via distal ring cleavage. researchgate.net

Nickel(0) complexes can also catalyze the ring opening of vinylcyclopropanes. researchgate.net

Rhodium(I) is particularly notable for its use in intramolecular [5+2] cycloadditions of VCPs with various π-systems like alkynes and alkenes. nih.gov

The cleavage typically occurs at the less substituted C-C bond of the cyclopropane ring. pku.edu.cn The resulting organometallic intermediate can then react with a variety of partners in cycloaddition reactions to form larger ring systems. nih.gov

Oxidative Ring Opening Processes

The cyclopropane ring can be opened via oxidative radical processes. nih.gov These reactions typically proceed through a sequence involving the addition of a radical to the vinyl group, which generates a cyclopropyl-substituted carbon radical. nih.gov This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in cyclization or other reactions. nih.gov

For example, manganese(III) acetate (B1210297) has been used to mediate the radical ring-opening and cyclization of methylenecyclopropanes with malonic acid diethyl esters. nih.gov Similarly, oxidative ring-opening and cyclization can be initiated with various radical precursors in the presence of oxidants like di-tert-butyl peroxide (DTBP) or sodium persulfate (Na₂S₂O₈). nih.gov These methods provide a pathway to complex polycyclic structures from simple cyclopropane derivatives. nih.gov The presence of the vinyl group in this compound makes it a suitable substrate for such radical addition-initiated ring-opening sequences.

Strain-Release Driven Ring Transformations

The significant ring strain of cyclopropanes is a primary driving force for thermal rearrangements. rsc.org The most well-known strain-release driven transformation for this class of compounds is the vinylcyclopropane-cyclopentene rearrangement. rsc.orgacs.org This pericyclic reaction typically occurs at elevated temperatures and converts the vinylcyclopropane skeleton into a five-membered ring.

Kinetic studies on the gas-phase pyrolysis of 1-ethoxy- and other substituted ethenylcyclopropanes have been conducted to understand the substituent effects on this rearrangement. acs.orgacs.org The presence of an ethoxy group at the C1 position influences the reaction rate and can affect the stereochemical outcome of the rearrangement. acs.orgacs.org The reaction is believed to proceed through a diradical intermediate, and computational studies have explored the complex potential energy surfaces and the multiple stereoisomerization pathways involved. acs.org

Cycloaddition Reactions Involving the Ethenyl Group

While the cyclopropane ring is the site of many characteristic reactions, the ethenyl (vinyl) group also actively participates in transformations, most notably in cycloadditions where it directs the reactivity of the entire molecule.

Transition Metal-Catalyzed [3+2] Cycloadditions

In certain transition metal-catalyzed reactions, vinylcyclopropanes can function as three-carbon (C3) synthons rather than the more common five-carbon (C5) synthons. pku.edu.cn This reactivity pattern is prominent in intramolecular [3+2] cycloadditions, which are efficiently catalyzed by rhodium(I) complexes. pku.edu.cnpku.edu.cn These reactions are used to construct fused bicyclic structures, such as 5/5 and 6/5 ring systems, which are common motifs in natural products. pku.edu.cnpku.edu.cn

The mechanism of the Rh(I)-catalyzed [3+2] cycloaddition is proposed to begin with the coordination of the rhodium catalyst to the alkene moiety of the vinylcyclopropane. pku.edu.cn This is followed by oxidative addition into the adjacent C-C bond of the cyclopropane ring, cleaving it to form a rhodacyclohexene intermediate (intermediate I in the scheme below). pku.edu.cn Subsequently, the tethered π-system (e.g., another alkene or alkyne) inserts into the Rh-C bond, leading to the formation of the five-membered ring. pku.edu.cnpku.edu.cn A final reductive elimination step releases the bicyclic product and regenerates the Rh(I) catalyst. pku.edu.cn

An important feature of this transformation is its ability to create bridgehead quaternary stereocenters, which are synthetically challenging. pku.edu.cnpku.edu.cn Asymmetric versions of the Rh(I)-catalyzed intramolecular [3+2] cycloaddition have been developed using chiral ligands like (R)-H₈-BINAP, affording bicyclic products with high enantiomeric excess. pku.edu.cn

| Catalyst | Ligand Example | Reaction Type | Product Skeleton | Reference |

| [Rh(CO)₂Cl]₂ | (R)-H₈-BINAP | Asymmetric [3+2] Cycloaddition | Fused Bicyclic Systems | pku.edu.cn |

| Rh(I) complexes | - | Intramolecular [3+2] Cycloaddition | 5/5 and 6/5 Fused Rings | pku.edu.cnpku.edu.cn |

| Palladium(0) | - | [3+2] Co-cyclization | Spiro[2.4]heptanes | researchgate.net |

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool where a diene and a dienophile, present within the same molecule, react to form a cyclic compound. aklectures.comwikipedia.org This process is particularly effective for constructing complex polycyclic systems, often with high stereoselectivity. wikipedia.org The reaction's outcome, in terms of forming fused or bridged ring systems, is dependent on the length and nature of the tether connecting the diene and dienophile. wikipedia.orgmasterorganicchemistry.com

In the context of vinylcyclopropane derivatives, research has shown that these moieties can participate in IMDA reactions. For instance, furfuryl derivatives linked to a methylenecyclopropane (B1220202) unit undergo intramolecular Diels-Alder reactions under high pressure (10-12 kbar) to produce spirocyclopropane-annelated tricyclic structures with high diastereoselectivity. researchgate.net The necessary precursors for these reactions can be synthesized via palladium-catalyzed nucleophilic allylic substitution on 1-chloro-1-ethenylcyclopropane. researchgate.net

Furthermore, studies on bicyclopropylidene derivatives bearing furan (B31954) moieties have demonstrated their ability to undergo clean intramolecular Diels-Alder reactions with complete endo-diastereoselectivity upon heating. researchgate.net These reactions proceed efficiently despite the reactive double bond in bicyclopropylidene being tetrasubstituted and not activated by electron-withdrawing groups. researchgate.net The reaction rates are comparable to or even higher than those of analogous methylenecyclopropane-furan derivatives. researchgate.net

Quantitative analysis of the IMDA reactions of certain furan derivatives using on-line FT-IR spectroscopy under high pressure has provided insights into their kinetics. researchgate.net The activation enthalpies for these cyclizations are found to be quite similar, while the activation volumes show some variation depending on the specific substrate. researchgate.net

Other Key Organic Transformations and Derivatizations

Beyond cycloaddition reactions, this compound and related vinylcyclopropyl ethers exhibit a diverse range of reactivity, enabling their use in various synthetic applications.

Cationic Polymerization of Vinylcyclopropyl Ethers

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-rich double bonds, such as vinyl ethers. nih.gov The process is initiated by a cationic species, followed by the electrophilic addition of the monomer to the growing polymer chain. nih.gov Achieving a controlled or "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, requires the suppression of chain transfer and termination reactions. nih.gov

Recent advancements in cationic polymerization have led to the development of more robust systems that can operate under less stringent conditions, such as in open air and at room temperature. semanticscholar.org These modern techniques often employ novel catalyst systems and external stimuli to control the polymerization process. semanticscholar.org

While specific studies on the cationic polymerization of this compound are not extensively detailed in the provided search results, the general principles of cationic polymerization of vinyl ethers are well-established. For instance, ytterbium triflate [Yb(OTf)₃] has been shown to induce the cationic polymerization of isobutyl vinyl ether (IBVE) and p-methoxystyrene in aqueous media. cmu.edu This demonstrates the feasibility of polymerizing vinyl ethers under conditions that were traditionally considered incompatible with cationic mechanisms. The development of reversible addition-fragmentation chain transfer (RAFT) polymerization under cationic conditions has further expanded the scope of this method. semanticscholar.org

| Polymerization Technique | Key Features | Monomer Examples |

| Conventional Cationic Polymerization | Requires inert atmosphere, low temperatures. | Isobutylene, Styrene |

| Cationic RAFT Polymerization | Can be performed in open air, at room temperature; cost-effective. | Vinyl ethers, p-Methoxystyrene |

| Yb(OTf)₃-induced Polymerization | Water-resistant Lewis acid catalyst; enables polymerization in aqueous media. | Isobutyl vinyl ether, p-Methoxystyrene |

Reactivity with Organometallic Reagents

The interaction of cyclopropane derivatives with organometallic reagents is a key aspect of their synthetic utility. Cyclopropanone (B1606653) ethyl hemiacetal, a related compound, readily undergoes nucleophilic addition with Grignard reagents to yield 1-substituted cyclopropanols. orgsyn.org Treatment of cyclopropanone ethyl hemiacetal with methylmagnesium iodide leads to the formation of iodomagnesium 1-ethoxycyclopropylate, a versatile synthon that can react with various organometallic reagents. orgsyn.org

While direct reactions of this compound with organometallic reagents are not explicitly detailed, the known reactivity of similar structures suggests that the ethoxyvinylcyclopropane moiety can be a target for various organometallic transformations. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the vinyl group in this compound could potentially participate in such reactions.

Conversion to Homoenolate Anion Precursors

Homoenolate anions are reactive intermediates that are synthetically equivalent to a β-acyl carbanion. Silylated cyclopropanols, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are effective precursors to homoenolate anions. orgsyn.org These precursors undergo ring-opening reactions when treated with various metal halides like TiCl₄, GaCl₃, SbCl₅, ZnCl₂, and HgCl₂. orgsyn.org The resulting zinc homoenolates of alkyl propionates, for instance, can participate in a range of carbon-carbon bond-forming reactions with high chemoselectivity. orgsyn.org

The conversion of this compound to a homoenolate precursor would likely involve initial modification of the vinyl group, followed by a ring-opening process analogous to that of silylated cyclopropanols. This would provide a pathway to functionalized linear chains, expanding the synthetic utility of this vinylcyclopropane derivative.

Advanced Characterization and Theoretical Modeling of 1 Ethoxy 2 Ethenylcyclopropane

High-Resolution Spectroscopic Analysis for Structural and Conformational Studies

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure and conformational preferences of 1-ethoxy-2-ethenylcyclopropane. These techniques provide detailed insights into atomic connectivity, stereochemistry, and vibrational properties.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HETCOR, NOESY)

Multi-dimensional NMR spectroscopy serves as a powerful tool for the complete structural assignment of this compound. One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, while two-dimensional techniques establish connectivity and spatial relationships. researchgate.netvdoc.pub

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the vinyl group (a complex pattern of three protons), and the cyclopropyl (B3062369) ring protons. researchgate.net The chemical shifts of the cyclopropyl protons are particularly diagnostic, appearing in the upfield region of the spectrum. The ¹³C NMR spectrum will display unique resonances for each carbon atom, with the chemical shifts indicating their electronic environment (e.g., sp³ carbons of the ethyl and cyclopropyl groups, sp² carbons of the vinyl group, and the carbon atom bonded to oxygen). libretexts.orgorganicchemistrydata.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying spin-spin coupled protons. slideshare.netuvic.ca It would reveal correlations between the methyl and methylene protons of the ethoxy group, as well as couplings among the protons of the vinyl group and the cyclopropyl ring. This helps to trace the proton connectivity throughout the molecule.

HETCOR (Heteronuclear Correlation): HETCOR, or its more sensitive inverse-detection variants like HMQC and HSQC, establishes single-bond correlations between proton and carbon nuclei. uvic.caresearchgate.net This technique allows for the unambiguous assignment of each carbon signal by correlating it to its directly attached proton(s), confirming the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule, such as the cis or trans relationship between the ethoxy and ethenyl substituents on the cyclopropane (B1198618) ring. vdoc.pubslideshare.net This experiment detects through-space interactions between protons that are in close proximity, providing definitive evidence for the relative configuration of the substituents.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Approx. Shift (ppm) |

| -O-CH₂-CH₃ | 1.1 - 1.3 (t) |

| -O-CH₂-CH₃ | 3.4 - 3.7 (q) |

| Cyclopropyl H | 0.5 - 1.8 (m) |

| Vinyl H | 4.9 - 5.9 (m) |

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR and VCD spectroscopy probe the vibrational modes of the molecule, offering insights into functional groups and, for chiral molecules, absolute configuration. bruker.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. These include C-H stretching vibrations for the alkyl and vinyl groups, the C=C stretching vibration of the ethenyl group (typically around 1640 cm⁻¹), and the prominent C-O stretching vibration of the ether linkage (around 1100 cm⁻¹).

Vibrational Circular Dichroism (VCD) Spectroscopy: For an enantiomerically pure sample of this compound, VCD measures the differential absorption of left and right circularly polarized infrared light. jasco-global.com This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. bruker.comasiaresearchnews.com The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations (often using DFT) for a known configuration (R or S). A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry. mdpi.com

| Characteristic IR Absorption Bands | | :--- | :--- | | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | | C-H Stretch (sp³) | 2850 - 3000 | | C-H Stretch (sp²) | 3010 - 3095 | | C=C Stretch (vinyl) | 1640 - 1650 | | C-O Stretch (ether) | 1080 - 1150 |

High-Resolution Mass Spectrometry for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. In the context of mechanistic studies, HRMS is invaluable for identifying transient intermediates. For instance, in studying the thermal or metal-catalyzed vinylcyclopropane (B126155) rearrangement, HRMS could be used to detect and characterize proposed intermediates, such as diradicals or organometallic species, by trapping them or analyzing the resulting products. kyoto-u.ac.jp

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.esyoutube.com If a suitable single crystal of this compound can be grown, this technique would provide definitive data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. mdpi.comresearchgate.net This information is crucial for validating computational models and understanding intermolecular interactions in the solid state. The primary challenge often lies in obtaining a crystalline sample of a quality suitable for diffraction, particularly for small molecules that are liquids at ambient temperatures. uhu-ciqso.es

Computational Chemistry and Quantum Mechanical Investigations

Theoretical modeling, particularly using quantum mechanical methods, complements experimental findings by providing a detailed picture of reaction mechanisms, energetics, and molecular properties that are often difficult to observe directly.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a primary computational tool for investigating the reaction mechanisms of organic reactions, including the vinylcyclopropane-cyclopentene rearrangement. researchgate.netresearchgate.net For this compound, DFT calculations can be used to map the potential energy surface of its rearrangement. acs.org

Researchers use DFT to calculate the optimized geometries and energies of the reactant, transition states, any intermediates, and the final product. nih.gov This allows for the elucidation of the mechanistic pathway, distinguishing between possibilities such as a concerted, pericyclic process or a stepwise mechanism involving the formation of a diradical intermediate. ucdavis.eduwikipedia.org The calculated activation energies for competing pathways can predict the major product and explain the stereoselectivity of the reaction. The presence of the ethoxy substituent can significantly influence the reaction barrier and the stability of potential intermediates, a phenomenon that DFT calculations are well-suited to explore. acs.org

Ab Initio and CASSCF Calculations for Energy Profiles and Transition States

Theoretical modeling provides a molecular-level view of the energy landscape of a chemical reaction, identifying stable intermediates and the transition states that connect them. For the vinylcyclopropane rearrangement, methods that can accurately describe bond-breaking and bond-forming processes, as well as account for electron correlation effects, are essential.

High-level computational studies, particularly those employing Complete Active Space Self-Consistent Field (CASSCF) methods, have been crucial in elucidating the mechanism of the vinylcyclopropane rearrangement. For the parent, unsubstituted vinylcyclopropane, CASSCF calculations (using a 4-orbital/4-electron active space with a 6-31G* basis set) have revealed a complex energy surface. capes.gov.br These calculations indicate that the reaction does not proceed through stable biradical intermediates. capes.gov.br Instead, four key transition states were located, connecting three conformations of vinylcyclopropane directly to the cyclopentene (B43876) product. capes.gov.bracs.org One of the critical transition states, TS13, which represents the 1,3-sigmatropic shift, was found to have a C2-C2' distance of 2.772 Å. acs.org

The introduction of substituents, such as the ethoxy group in this compound, modifies this energy profile. Computational explorations of substituted vinylcyclopropanes have been performed using density functional theory (DFT) with the B3LYP functional and the 6-31G* basis set, with energies further refined by CASSCF(4,4)/6-31G* single-point calculations. acs.org Unlike the parent system, these studies on substituted vinylcyclopropanes suggest that the structures along the primary reaction pathway have significant diradical character. acs.org The presence of an ethoxy group is known from experimental gas-phase kinetic studies to accelerate the rearrangement, a finding that is inconsistent with a simple diradical mechanism and points to a more complex electronic influence of the substituent on the transition state. acs.orgacs.org

Theoretical investigations into related substituted systems, such as 1-ethynyl-2-methylcyclopropane, have also employed a suite of high-level ab initio methods including CASSCF, MRMP2 (multireference second-order Møller-Plesset perturbation theory), and CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations) to map the potential energy surface. researchgate.net These studies highlight the necessity of multireference methods like CASSCF to correctly describe the electronic structure of the transition states and any diradical species involved. researchgate.net

| Computational Aspect | Unsubstituted Vinylcyclopropane | Substituted Vinylcyclopropanes (e.g., with Methoxy (B1213986)/Ethoxy group) |

|---|---|---|

| Primary Method | CASSCF(4,4)/6-31G capes.gov.bracs.org | B3LYP/6-31G with CASSCF(4,4)/6-31G* energies acs.org |

| Intermediates | No stable biradical intermediates found capes.gov.bracs.org | Structures on the reaction path exhibit diradical character acs.org |

| Key Structures Located | 3 reactant conformations, 1 product, 4 transition states acs.org | Diradical species and transition states acs.org |

| Calculated TS Geometry | C2-C2' distance of 2.772 Å in the 1,3-shift TS acs.org | Geometries reflect diradical nature, influenced by substituent acs.org |

Computational Studies of Stereoselectivity and Kinetic Isotope Effects

The stereochemical outcome of the vinylcyclopropane rearrangement is a key diagnostic feature of its mechanism. Computational studies have been instrumental in explaining the observed stereoselectivity and the influence of substituents like the ethoxy group.

For substituted systems, including methoxy-substituted vinylcyclopropane as a proxy for the ethoxy derivative, DFT and CASSCF calculations have shown that the major product is formed via the si pathway (suprafacial-inversion). acs.org However, the scrambling of stereochemistry, leading to minor products, is attributed to the existence of higher-energy diradical species and intermediates that allow for alternative stereochemical pathways. acs.org The stereoselectivity of the reaction is enhanced by substituents that increase the relative energy of these competing diradical pathways, effectively funneling the reaction through the lowest-energy si channel. acs.org

Kinetic Isotope Effects (KIEs) provide a sensitive probe of transition state structure and bonding changes during a reaction. wikipedia.org The study of KIEs, both experimentally and computationally, is a powerful tool for mechanistic elucidation. researchgate.netnih.goviupac.org Theoretical calculations of secondary deuterium (B1214612) KIEs for the vinylcyclopropane rearrangement have successfully reproduced experimental values. acs.orgacs.org For the parent system, vibrational frequencies calculated with CASSCF were used to show that the secondary deuterium KIE at the C2' position (kH2/kD2 = 1.15–1.18 at 290–330 °C) could be accurately reproduced by the located 1,3-shift transition state (TS13). acs.org This agreement between calculated and experimental KIEs lends significant weight to the validity of the computed transition state structure. acs.org For substituted systems, the ability of computational models to replicate known KIEs provides confidence in their predictions regarding stereoselectivity and the nature of the diradical intermediates. acs.org

| Parameter | Computational Insight | Governing Factor |

|---|---|---|

| Major Stereochemical Pathway | Suprafacial-inversion (si) is the dominant pathway. acs.org | Lowest energy transition state leads to the si product. acs.org |

| Stereochemical Scrambling | Formation of minor stereoisomers occurs. acs.org | Higher-energy diradical intermediates provide competing reaction channels. acs.org |

| Substituent Effect on Selectivity | Substituents can increase stereoselectivity. acs.org | Substituents raise the energy of competing diradical pathways relative to the main si path. acs.org |

| Kinetic Isotope Effects (KIEs) | Calculated secondary KIEs match experimental data. acs.orgacs.org | Changes in vibrational frequencies at the transition state compared to the ground state. acs.org |

Strategic Applications of 1 Ethoxy 2 Ethenylcyclopropane As a Synthetic Building Block

Construction of Carbocyclic Ring Systems

The inherent ring strain of the cyclopropane (B1198618) core in 1-ethoxy-2-ethenylcyclopropane is a driving force for various rearrangements that lead to the formation of larger, more stable carbocyclic frameworks. These transformations are often characterized by high degrees of regio- and stereocontrol, making them valuable tools in synthetic chemistry.

Regioselective and Stereoselective Synthesis of Substituted Cyclopentene (B43876) Derivatives

The most prominent reaction of vinylcyclopropanes is their thermal rearrangement to cyclopentenes, a transformation known as the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. wikipedia.orgpitt.edu This process is a formal Current time information in Bangalore, IN.acs.org-sigmatropic shift that can proceed through either a concerted, orbital-symmetry-controlled mechanism or a stepwise pathway involving diradical intermediates. wikipedia.orgacs.org The reaction typically requires high temperatures, often in the gas phase, although transition metal catalysis can facilitate the rearrangement under milder conditions. nih.govacs.org

For this compound, the presence of the oxygen substituent significantly influences the reaction. The ethoxy group can stabilize an adjacent radical, thereby lowering the activation energy for the rearrangement compared to non-alkoxy substituted vinylcyclopropanes. wikipedia.orgdntb.gov.ua Gas-phase kinetic studies on the analogous 1-methoxy-1-vinylcyclopropane show that the rearrangement occurs cleanly at temperatures between 270-325°C. dntb.gov.ua

The regioselectivity of the ring opening is dictated by the cleavage of the most substituted or electronically stabilized bond in the cyclopropane ring. In the case of this compound, the C1-C2 bond is activated by both the ethoxy and vinyl groups, leading to its preferential cleavage. Subsequent recombination of the resulting diradical intermediate yields the cyclopentene product. pitt.edu The stereochemistry of the substituents on the cyclopropane ring often translates into the stereochemistry of the final cyclopentene, although the degree of stereocontrol can depend on the lifetime and conformational dynamics of the diradical intermediate. acs.orgacs.org

Table 1: The Vinylcyclopropane-Cyclopentene Rearrangement This interactive table summarizes the transformation of vinylcyclopropane (B126155) derivatives into cyclopentenes, a key reaction for forming five-membered rings.

| Starting Material | Product | Key Features | Citations |

|---|---|---|---|

| Vinylcyclopropane | Cyclopentene | Parent rearrangement, requires high temperatures (~500°C). | pitt.edu |

| 1-Ethoxy-1-vinylcyclopropane | 1-Ethoxycyclopentene | Ethoxy group lowers the required reaction temperature. | dntb.gov.ua |

| Substituted Vinylcyclopropanes | Substituted Cyclopentenes | Rearrangement often proceeds with predictable regio- and stereoselectivity. | wikipedia.orgacs.org |

Access to Cyclobutanone (B123998) Systems via Ring Expansion

While vinylcyclopropanes classically expand to five-membered rings, this compound can be strategically manipulated to provide access to four-membered cyclobutanone systems. This transformation is not a direct rearrangement of the parent molecule but rather a multi-step sequence that leverages the reactivity of the vinyl group.

A plausible pathway involves the initial transformation of the vinyl group into a hydroxyl group. This can be achieved through standard procedures like hydroboration-oxidation. The resulting 1-ethoxy-2-(hydroxyethyl)cyclopropane can then be converted to a cyclopropylcarbinol derivative. Acid-catalyzed rearrangement of cyclopropylcarbinols is a well-established method for synthesizing cyclobutane (B1203170) derivatives, including cyclobutanones. orgsyn.orgunica.it The acid promotes the opening of the cyclopropane ring to form a stabilized carbocation, which then undergoes ring expansion to the four-membered ring. Subsequent oxidation of the resulting cyclobutanol (B46151) yields the target cyclobutanone. orgsyn.org This sequence showcases how this compound can serve as a precursor to intermediates that undergo alternative ring expansion pathways. organic-chemistry.org

Formation of Polycyclic and Spirocyclic Frameworks

The VCP-CP rearrangement is a powerful tool for constructing complex polycyclic and spirocyclic molecules, particularly when incorporated into a tandem reaction sequence or an intramolecular strategy. pitt.edubeilstein-journals.orgresearchgate.net Starting with a substrate where the this compound moiety is part of a larger structure, the rearrangement can trigger the formation of fused or bridged ring systems.

For instance, a VCP-CP rearrangement can be the key step in the synthesis of angular triquinane derivatives. pitt.edu Similarly, spiro-annelated cyclopropanes can be rearranged to form spirocyclic diene systems. beilstein-journals.org These strategies often rely on the predictable nature of the rearrangement to set key stereocenters in the target molecule. The versatility of this approach allows for the synthesis of diverse and complex carbon scaffolds, such as [5-5] and [5-6] fused systems, from appropriately substituted vinylcyclopropane precursors. wikipedia.org

Table 2: Synthesis of Complex Carbocycles This interactive table highlights the use of vinylcyclopropane derivatives in constructing advanced ring systems.

| Synthetic Target | Method | Starting Material Type | Key Feature | Citations |

|---|---|---|---|---|

| Polycyclic Systems | Intramolecular VCP-CP Rearrangement | Substituted vinylcyclopropane within a larger framework | Creates fused or bridged ring systems in a single step. | pitt.edu |

| Spirocyclic Compounds | Rearrangement of spiro-annelated VCPs | Vinylcyclopropane fused to another ring | Provides access to spirocycles containing five-membered rings. | beilstein-journals.orgresearchgate.net |

| Functionalized Cyclopentenes | Tandem Rearrangement/Cyclization | Dithiane-substituted vinylcyclopropanes | Allows for lower reaction temperatures and easy conversion to cyclopentenones. | wikipedia.org |

Diversification to Heterocyclic Compounds

Beyond the synthesis of all-carbon rings, this compound is a valuable precursor for a variety of oxygen-containing heterocycles. These transformations involve either the rearrangement of the carbon skeleton with the incorporation of the existing ethoxy group or the participation of the vinyl group in cyclization reactions.

Synthesis of Five-Membered Heterocycles (e.g., Dihydrofurans, Tetrahydrofurans)

Access to dihydrofurans from this compound can be achieved via a two-step process involving the Cloke-Wilson rearrangement. organicreactions.orgnih.govrsc.org This first requires the oxidative cleavage of the vinyl group to a carbonyl functionality, such as an aldehyde. The resulting 2-ethoxycyclopropanecarbaldehyde is then a suitable substrate for the Cloke-Wilson rearrangement, which converts cyclopropyl (B3062369) ketones or aldehydes into dihydrofurans, typically under thermal or acid-catalyzed conditions. nih.govnih.govorganic-chemistry.org

The synthesis of tetrahydrofurans can be accomplished through electrophile-induced cyclization. chemrxiv.org In this approach, the vinyl group is attacked by an electrophile (e.g., iodine), generating a transient carbocation. This intermediate is then trapped intramolecularly by the oxygen atom of the ethoxy group, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. chemrxiv.org This method allows for the rapid construction of substituted cyclopropyl-fused tetrahydrofurans. chemrxiv.org

Application in Cloke-Wilson Rearrangement for Heterocycle Formation

The Cloke-Wilson rearrangement is a classic reaction in heterocyclic synthesis, defined as the conversion of a cyclopropane bearing a carbonyl group into a five-membered heterocycle like a dihydrofuran. organicreactions.orgrsc.org The reaction is driven by the release of ring strain and can be promoted thermally or with acid or base catalysts. organicreactions.orgnih.gov

The mechanism generally involves the activation of the carbonyl group, followed by cleavage of the adjacent C-C bond within the cyclopropane ring. nih.govnih.gov This forms a zwitterionic or diradical intermediate that subsequently cyclizes to the more stable five-membered dihydrofuran ring. nih.govorganic-chemistry.org For a substrate like this compound, its utility in this named reaction lies in its capacity to be readily converted into the necessary cyclopropyl aldehyde precursor. This two-step strategy—oxidation of the vinyl group followed by the Cloke-Wilson rearrangement—highlights the role of this compound as a synthetic building block that provides entry into well-established and powerful rearrangement reactions for heterocycle synthesis. nih.govrsc.org

Incorporation into Complex Molecular Architectures

The unique structural and electronic properties of this compound render it a versatile building block in organic synthesis, enabling the construction of intricate molecular frameworks. Its strained three-membered ring, coupled with the reactivity of the vinyl and ethoxy groups, allows for a variety of transformations that lead to diverse and complex architectures. This section explores the strategic application of this compound in the design of peptidomimetics and as a precursor for enantiomerically enriched scaffolds.

Design and Synthesis of Cyclopropane-Based Peptidomimetics

While direct literature detailing the incorporation of this compound into peptidomimetics is scarce, the strategic use of closely related 2-ethenylcyclopropane derivatives highlights the potential of this structural motif in medicinal chemistry. Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The rigid cyclopropane ring is an attractive scaffold for constraining the conformation of peptide backbones, which can lead to enhanced binding affinity and selectivity for biological targets. Current time information in Bangalore, IN.ualberta.cacdnsciencepub.com

A pertinent example is the use of ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate derivatives in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors. google.com In these structures, the cyclopropane ring serves as a rigid core to correctly orient the pharmacophoric elements, mimicking the transition state of peptide cleavage. The vinyl group offers a handle for further functionalization or can participate in key binding interactions within the enzyme's active site. The synthesis of such complex molecules underscores the value of functionalized vinylcyclopropanes as key intermediates in the generation of sophisticated drug candidates.

The general strategy involves incorporating the cyclopropane unit as a dipeptide isostere, where the three-membered ring replaces a portion of the peptide backbone. Current time information in Bangalore, IN. This approach has been successful in creating inhibitors for various proteases, including HIV-1 protease and matrix metalloproteinases. cdnsciencepub.comnih.govacs.org The substitution pattern on the cyclopropane ring is crucial for mimicking the side chains of natural amino acids and for establishing the correct geometry for biological activity. ualberta.ca

Precursors for Enantiomerically Enriched Scaffolds

This compound and its analogs are valuable precursors for the synthesis of enantiomerically enriched and complex carbocyclic and heterocyclic scaffolds through various cycloaddition and rearrangement reactions. The presence of the alkoxy group can significantly influence the reactivity and selectivity of these transformations. nih.gov

One of the most powerful applications is in metal-catalyzed cycloaddition reactions. For instance, alkoxy-substituted vinylcyclopropanes serve as efficient five-carbon building blocks in rhodium-catalyzed [5+2] cycloadditions with alkynes. This methodology provides rapid access to highly functionalized seven-membered rings (cycloheptenones), which are core structures in numerous natural products. nih.govorganic-chemistry.org The use of 1-(2-methoxyethoxy)-1-vinylcyclopropane, a close analog of the title compound, has been shown to proceed with high efficiency and broad substrate scope. organic-chemistry.org

The following table summarizes representative examples of Rh-catalyzed [5+2] cycloadditions using an alkoxy-vinylcyclopropane:

| Entry | Alkyne Partner | Catalyst (mol%) | Solvent | Time | Product | Yield (%) |

| 1 | Phenylacetylene | [Rh(CO)2Cl]2 (2.5) | DCE | 5 min | 2-Phenylcyclohept-2-en-1-one | 97 |

| 2 | 1-Octyne | [Rh(CO)2Cl]2 (2.5) | DCE | 5 min | 2-Hexylcyclohept-2-en-1-one | 95 |

| 3 | Methyl propiolate | [Rh(CO)2Cl]2 (5.0) | DCE | 1 h | 2-Carbomethoxycyclohept-2-en-1-one | 85 |

| 4 | 3-Butyn-1-ol | [Rh(CO)2Cl]2 (2.5) | DCE | 5 min | 2-(2-Hydroxyethyl)cyclohept-2-en-1-one | 91 |

| Data sourced from Wender et al., Org. Lett., 2000, 2, 1609-1611. organic-chemistry.org |

Furthermore, appropriately substituted alkoxy vinylcyclopropanes can undergo stereospecific rearrangements to yield other valuable chiral building blocks. For example, 1-alkoxy-2,2-dichloro-1-vinylcyclopropanes have been utilized in Nazarov cyclizations to generate chlorinated 2-cyclopentenones. ualberta.ca This process involves a Lewis acid-catalyzed electrocyclic ring opening of the cyclopropane followed by a 4π-electrocyclization. The resulting cyclopentenones are versatile intermediates for further synthetic elaborations.

The thermal vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is another key transformation. Studies on 1-alkoxy-1-vinylcyclopropanes, including the methoxy (B1213986) and ethoxy variants, have shown that they cleanly rearrange to the corresponding 1-alkoxy-1-cyclopentenes upon heating. dntb.gov.ua This reaction proceeds via a diradical mechanism and provides a reliable method for constructing five-membered rings from cyclopropane precursors. The rate of these rearrangements is notably accelerated by the presence of the 1-alkoxy substituent. nih.gov

| Compound | Temperature Range (°C) | log(A/s⁻¹) | Ea (kJ/mol) |

| 1-Methoxy-1-vinylcyclopropane | 274.6 - 324.5 | 13.56 ± 0.31 | 185.0 ± 3.5 |

| 1-Ethoxy-1-vinylcyclopropane | 273.6 - 323.0 | 13.31 ± 0.35 | 182.2 ± 4.0 |

| Kinetic data for the gas-phase thermal rearrangement. Sourced from McGaffin et al., Chem. Ber., 1991, 124, 939-945. dntb.gov.ua |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Controlled Transformations

The reactivity of vinylcyclopropanes (VCPs) like 1-ethoxy-2-ethenylcyclopropane is heavily influenced by the catalyst employed. pku.edu.cn Future research will likely focus on designing novel catalytic systems to control the regioselectivity and stereoselectivity of its reactions.

Metal-Catalyzed Cycloadditions: Transition-metal-catalyzed cycloadditions of VCPs are powerful methods for constructing five- to eight-membered carbocycles. pku.edu.cn While rhodium, palladium, and nickel have been extensively used, the exploration of other metals such as iridium, ruthenium, and copper could lead to new reaction pathways and product scaffolds. bohrium.comnih.gov For instance, ruthenium-catalyzed difunctionalization of vinyl cyclopropanes has been shown to achieve remote C-H functionalization. bohrium.com

Organocatalysis: Organocatalytic systems offer a metal-free alternative for the transformation of VCPs. Visible-light-mediated organophotoredox catalysis, for example, has been used for the difluoroalkylation of vinyl cyclopropanes. bohrium.com Developing new organocatalysts could provide access to unique reactivity and enantioselective transformations. researchgate.net

Dual Catalysis: Combining two different catalytic cycles, such as a metal catalyst and an organocatalyst, can enable transformations that are not possible with a single catalyst. This approach could be applied to this compound to achieve novel and complex molecular architectures.

A key area of investigation will be the development of catalysts that can selectively activate either the cyclopropane (B1198618) ring or the vinyl group, allowing for programmed and divergent synthesis from a single starting material.

Expanding the Scope of Asymmetric Induction and Chiral Synthesis

The synthesis of enantioenriched compounds is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry and materials science. For this compound, achieving high levels of asymmetric induction in its reactions is a significant goal.

Chiral Ligand Design: The development of new chiral ligands for transition metal catalysts is crucial for controlling the enantioselectivity of cycloadditions and ring-opening reactions. nih.govresearchgate.net Ferrocene-based chiral bisphosphines, for instance, have shown promise in the rhodium-catalyzed asymmetric ring opening of racemic vinyl cyclopropanes. nih.gov

Kinetic Resolution: Catalytic kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, can be an effective strategy for obtaining enantiomerically enriched products and unreacted starting material. researchgate.net

Enantioconvergent Catalysis: A more efficient approach is enantioconvergent catalysis, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product. chemrxiv.org A rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes has been reported to produce chiral cyclopentenes with high enantioselectivity. chemrxiv.org

Future work will aim to develop catalytic systems that provide high enantioselectivity for a broader range of transformations involving this compound, leading to the synthesis of complex chiral molecules.

Integration of Machine Learning and AI in Reaction Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research by accelerating the discovery and optimization of new reactions. researchgate.net

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations, including the yield and stereoselectivity. dntb.gov.uaacs.org This can significantly reduce the number of experiments needed to identify optimal reaction conditions for this compound.

Catalyst Design: AI algorithms can be used to design new catalysts with desired properties by exploring vast chemical spaces. dntb.gov.ua This could lead to the discovery of highly efficient and selective catalysts for the transformations of this compound.

Mechanism Elucidation: By analyzing large datasets of experimental and computational data, ML can help to uncover complex reaction mechanisms that may not be apparent from traditional methods. researchgate.net

The integration of ML and AI with experimental chemistry holds the promise of accelerating the development of new synthetic methods for this compound and other complex molecules.

Exploration of Bio-inspired Transformations and Enzyme-Mimetic Catalysis